molecular formula C9H17NO B14166762 N,N-diethyl-4-methoxybut-2-yn-1-amine CAS No. 22396-74-3

N,N-diethyl-4-methoxybut-2-yn-1-amine

Cat. No.: B14166762
CAS No.: 22396-74-3
M. Wt: 155.24 g/mol
InChI Key: QGNUSCCTCAGXGT-UHFFFAOYSA-N
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Description

N,N-diethyl-4-methoxybut-2-yn-1-amine is an organic compound with a unique structure that includes an alkyne group, an ether group, and a secondary amine. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-4-methoxybut-2-yn-1-amine can be achieved through several methods. One common approach involves the alkylation of N,N-diethylamine with 4-methoxybut-2-yn-1-yl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-4-methoxybut-2-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the alkyne group to an alkene or alkane.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, where electrophiles such as alkyl halides can replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)

    Substitution: Alkyl halides (e.g., methyl iodide), bases (e.g., potassium carbonate)

Major Products

    Oxidation: Carbonyl compounds (e.g., aldehydes, ketones)

    Reduction: Alkenes, alkanes

    Substitution: N-alkylated amines

Scientific Research Applications

N,N-diethyl-4-methoxybut-2-yn-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-4-methoxybut-2-yn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s alkyne group can undergo cycloaddition reactions, forming covalent bonds with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4-Diethoxy-N,N-dimethyl-1-butanamine: Similar in structure but with different functional groups, leading to distinct reactivity and applications.

    4-methoxybut-2-ynal: Shares the alkyne and ether groups but lacks the amine functionality.

Properties

CAS No.

22396-74-3

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

N,N-diethyl-4-methoxybut-2-yn-1-amine

InChI

InChI=1S/C9H17NO/c1-4-10(5-2)8-6-7-9-11-3/h4-5,8-9H2,1-3H3

InChI Key

QGNUSCCTCAGXGT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC#CCOC

Origin of Product

United States

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